molecular formula C19H21N3O3 B2398104 (7-Methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone CAS No. 2320468-36-6

(7-Methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone

Cat. No.: B2398104
CAS No.: 2320468-36-6
M. Wt: 339.395
InChI Key: FHBLYVIPSCIAOB-UHFFFAOYSA-N
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Description

(7-Methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzofuran ring substituted with a methoxy group at the 7th position and a piperidine ring attached to a methylimidazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring, followed by the introduction of the methoxy group. The piperidine ring is then synthesized and attached to the benzofuran structure. Finally, the methylimidazole moiety is introduced to complete the synthesis. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (7-Methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (7-Methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a biological system or its function in a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • Nintedanib
  • Banoxantrone

Uniqueness

Compared to similar compounds, (7-Methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-21-12-20-11-15(21)13-6-8-22(9-7-13)19(23)17-10-14-4-3-5-16(24-2)18(14)25-17/h3-5,10-13H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBLYVIPSCIAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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